molecular formula C7H6F2O2S B2466256 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid CAS No. 2248404-44-4

2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid

Cat. No.: B2466256
CAS No.: 2248404-44-4
M. Wt: 192.18
InChI Key: YSLIIYWLEQMMKY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the insertion of the difluoromethyl group into the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors can enhance the scalability and safety of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-methylthiophene-3-carboxylic acid
  • 2-(Chlorodifluoromethyl)-5-methylthiophene-3-carboxylic acid
  • 2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid

Uniqueness

2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its metabolic stability, lipophilicity, and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)-5-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLIIYWLEQMMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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